BenchChemオンラインストアへようこそ!

2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

BTK inhibitor Tetrahydroquinoline Kinase potency

This compound is Example 99.100 from US20240083900, a potent BTK inhibitor with IC₅₀ = 1 nM. It is a decisive benchmark for SAR at the 6‑position of the tetrahydroquinoline scaffold: even subtle modifications shift potency from <1 nM to >5 nM, so generic analogs cannot substitute. Use it to calibrate kinase assays, drive BTK‑driven cell signaling studies in B‑cell lymphoma models, or serve as a reference standard for new inhibitor profiling. Only the exact, verified structure guarantees reproducible target engagement.

Molecular Formula C21H24N2O4
Molecular Weight 368.433
CAS No. 953938-42-6
Cat. No. B2456831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS953938-42-6
Molecular FormulaC21H24N2O4
Molecular Weight368.433
Structural Identifiers
SMILESCCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC
InChIInChI=1S/C21H24N2O4/c1-3-21(25)23-12-6-7-15-13-16(10-11-17(15)23)22-20(24)14-27-19-9-5-4-8-18(19)26-2/h4-5,8-11,13H,3,6-7,12,14H2,1-2H3,(H,22,24)
InChIKeyWDMHSMINCTXGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 953938‑42‑6) – Chemical Class and Core Identity for Research Procurement


2-(2-Methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 953938‑42‑6) is a synthetic small‑molecule belonging to the 1‑propanoyl‑1,2,3,4‑tetrahydroquinoline acetamide class. The compound incorporates a 2‑methoxyphenoxy acetamide side chain at the 6‑position of the tetrahydroquinoline core . In the primary patent literature it is designated as Example 99.100 and functions as an inhibitor of Bruton’s tyrosine kinase (BTK) [1]. Its molecular architecture places it within a series of tetrahydroquinoline‑based kinase inhibitors under active investigation for therapeutic applications in B‑cell malignancies and autoimmune disorders.

Why Tetrahydroquinoline Acetamide Analogs Cannot Be Freely Substituted When Procuring CAS 953938‑42‑6


Within the tetrahydroquinoline acetamide class, even subtle modifications to the substitution pattern produce large shifts in BTK inhibitory potency. In the same patent family, structurally related examples span IC50 values from <1 nM to >5 nM in the identical biochemical assay [1]. Consequently, replacing CAS 953938‑42‑6 with a simple “6‑substituted tetrahydroquinoline” analog without verifying the exact compound identity risks obtaining a molecule with substantially different target engagement and functional activity. The quantitative evidence below demonstrates this sensitivity and provides the head‑to‑head data required to justify compound‑specific selection.

Quantitative Head‑to‑Head BTK Inhibition Data for CAS 953938‑42‑6 vs. Closest Patent‑Disclosed Analogs


BTK Biochemical IC50: CAS 953938‑42‑6 vs. Example 236 (5.5‑fold Potency Advantage)

In a standardized BTK in vitro biochemical assay measuring compound potency, CAS 953938‑42‑6 (Example 99.100) exhibited an IC50 of 1 nM, whereas Example 236 from the same patent showed an IC50 of 5.5 nM [1][2]. This represents a 5.5‑fold higher potency for the target compound relative to a closely related analog within the identical tetrahydroquinoline series.

BTK inhibitor Tetrahydroquinoline Kinase potency

BTK Biochemical IC50: CAS 953938‑42‑6 vs. Example 79 (1.2‑fold Potency Difference)

Compared with Example 79 (IC50 1.20 nM), CAS 953938‑42‑6 (IC50 1 nM) shows a marginal 1.2‑fold improvement in the same BTK biochemical assay [1][2]. Although the difference is small, when combined with other developability parameters it may influence candidate prioritization.

BTK inhibitor Tetrahydroquinoline Potency ranking

BTK Biochemical IC50: Potency Parity with Example 101 and Example 150

CAS 953938‑42‑6 (Example 99.100) displays identical BTK IC50 values of 1 nM when compared with Example 101 and Example 150, both of which also achieve 1 nM in the same assay [1][2]. This places the compound within the top potency tier of the disclosed tetrahydroquinoline series.

BTK inhibitor Structure-activity relationship Tetrahydroquinoline series

Kinase Selectivity Profile: Data Gap Advisory

No quantitative kinase selectivity panel data (e.g., KINOMEscan or biochemical IC50 values against a broad panel of kinases) have been identified for CAS 953938‑42‑6 in the public domain or disclosed patent examples [1]. Therefore, any claim of superior selectivity over other tetrahydroquinoline‑based BTK inhibitors or over clinically relevant BTK inhibitors (e.g., ibrutinib, acalabrutinib) cannot be substantiated at this time.

BTK selectivity Off-target kinase panel Data limitation

Procurement‑Relevant Application Scenarios for CAS 953938‑42‑6 Based on Verified BTK Inhibition Data


BTK‑Dependent B‑Cell Malignancy Research

With a BTK IC50 of 1 nM, CAS 953938‑42‑6 is suitable as a chemical probe or lead‑optimization starting point for studying BTK‑driven signaling in B‑cell lymphoma and chronic lymphocytic leukemia models. Its potency parity with other top‑tier patent examples [1] makes it a viable candidate for head‑to‑head cellular efficacy studies against established BTK inhibitors such as ibrutinib.

Autoimmune Disease Model Development

BTK inhibition is a validated strategy for autoimmune conditions including rheumatoid arthritis and lupus. The compound’s confirmed biochemical potency [1] supports its use in mechanistic studies exploring BTK blockade in immune cell activation assays, provided that cellular permeability and selectivity are independently verified.

Structure–Activity Relationship (SAR) Expansion Around the Tetrahydroquinoline Core

As Example 99.100, the compound serves as a direct benchmark for SAR exploration within the US20240083900 chemical series [1]. Its 1 nM potency, compared with the 5.5‑fold weaker Example 236, offers a clear potency differential that can guide medicinal chemistry efforts aimed at optimizing substituent effects at the 6‑position of the tetrahydroquinoline scaffold.

In Vitro Pharmacology Benchmarking

The compound can act as an internal reference standard when profiling new BTK inhibitors. Its well‑defined IC50 of 1 nM in the patent‑described biochemical assay [1] provides a reproducible calibration point for inter‑laboratory comparisons and assay validation.

Quote Request

Request a Quote for 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.